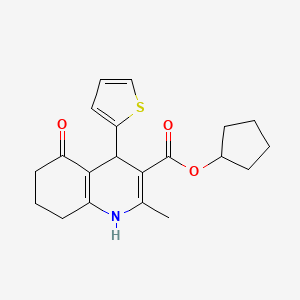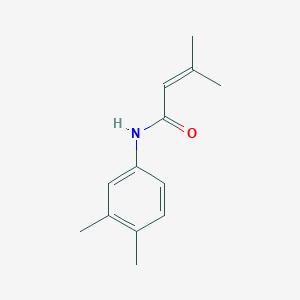
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine, also known as DMBCMC or o-desmethyltramadol, is a synthetic compound that belongs to the class of opioids. It is a modified form of tramadol, which is a commonly prescribed pain medication. DMBCMC has been the subject of scientific research due to its potential therapeutic effects and its mechanism of action on the human body.
Mecanismo De Acción
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine works by binding to the mu-opioid receptors in the brain and spinal cord, which are responsible for the perception of pain. It also increases the release of dopamine, a neurotransmitter that is associated with pleasure and reward. This dual mechanism of action provides relief from pain and produces a feeling of well-being.
Biochemical and Physiological Effects:
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine has been shown to have a number of biochemical and physiological effects on the human body. It has been found to increase the levels of endorphins, which are natural painkillers produced by the body. It also reduces the levels of stress hormones such as cortisol, which can have a positive effect on mood and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine has several advantages for use in laboratory experiments. It has a high potency and can be synthesized in large quantities. It also has a relatively low toxicity and is stable under normal laboratory conditions. However, its use in laboratory experiments is limited by its classification as a controlled substance, which requires special permits and regulations.
Direcciones Futuras
There are several potential future directions for research on N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine. One area of interest is its potential use as a treatment for depression and anxiety disorders. It has been shown to have an antidepressant effect in animal studies and may have similar effects in humans. Another area of interest is its potential use in the treatment of chronic pain, particularly in patients who are resistant to other forms of pain medication. Further research is needed to fully understand the therapeutic potential of N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine and its mechanism of action on the human body.
In conclusion, N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine is a synthetic compound that has been the subject of scientific research due to its potential therapeutic effects and its mechanism of action on the human body. It has shown promise as a pain medication and for the treatment of opioid addiction, with a lower risk of dependence and withdrawal symptoms. Further research is needed to fully understand its therapeutic potential and its limitations for use in laboratory experiments.
Métodos De Síntesis
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine is synthesized by the reaction of 2,3-dimethoxybenzaldehyde with N-methylcyclohexylamine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified by column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine has been studied for its potential use as a pain medication and for the treatment of opioid addiction. It has been shown to have a similar analgesic effect as tramadol, but with a lower risk of dependence and withdrawal symptoms. N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine has also been found to have a lower potential for abuse compared to other opioids such as morphine and oxycodone.
Propiedades
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-N-methylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(14-9-5-4-6-10-14)12-13-8-7-11-15(18-2)16(13)19-3/h7-8,11,14H,4-6,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQFUCKZHJZHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C(=CC=C1)OC)OC)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dimethoxyphenyl)methyl]-N-methylcyclohexanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5216045.png)

![1-[(4-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B5216055.png)
![methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]butanoate](/img/structure/B5216063.png)
![7-[(dimethylamino)methyl]-6-hydroxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile hydrochloride](/img/structure/B5216072.png)
![2-[(2-bromobenzyl)thio]-N'-(1-methyl-4-piperidinylidene)acetohydrazide](/img/structure/B5216078.png)

![6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5216084.png)
![N,N'-1,2-phenylenebis[2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide]](/img/structure/B5216087.png)
![1-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-(2-pyridinyl)-4-piperidinol](/img/structure/B5216095.png)
![N,N-diethyl-2-(1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B5216101.png)
![4-methoxy-2-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5216108.png)
![N-(2-methoxyethyl)-3-[1-(5-phenylpentanoyl)-4-piperidinyl]propanamide](/img/structure/B5216130.png)